molecular formula C14H15BrN2O3 B2553407 Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate CAS No. 2490406-87-4

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate

Cat. No.: B2553407
CAS No.: 2490406-87-4
M. Wt: 339.189
InChI Key: YPTZBNNVYZZTMQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and an oxazole ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as dichloromethane, at a specific temperature to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the oxazole ring and bromophenyl group enhances its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(4-bromophenyl)carbamate: Similar structure but lacks the oxazole ring.

    Tert-butyl N-(4-iodophenyl)carbamate: Similar structure with iodine instead of bromine.

    Tert-butyl N-(4-chlorophenyl)carbamate: Similar structure with chlorine instead of bromine

Uniqueness

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(18)16-12-11(8-19-17-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTZBNNVYZZTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC=C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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